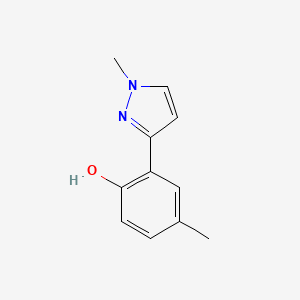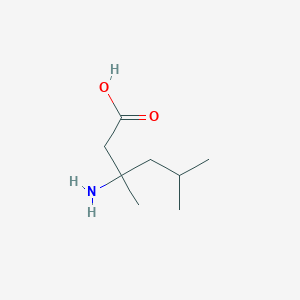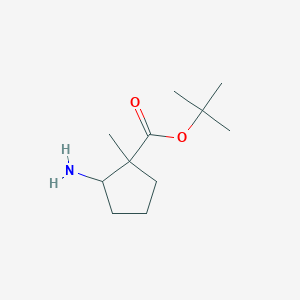
1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with appropriate reagents under controlled conditions. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine in dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazol-4-amine: Shares the pyrazole core but lacks the amino and propan-2-one groups.
4-Amino-1-methylpyrazole: Similar structure but different functional groups attached to the pyrazole ring.
1-Methyl-1H-pyrazol-5-amine: Another pyrazole derivative with a different substitution pattern.
Uniqueness: 1-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-amino-1-(1-methylpyrazol-4-yl)propan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-5(11)7(8)6-3-9-10(2)4-6/h3-4,7H,8H2,1-2H3 |
InChI-Schlüssel |
WCDMGLYIYRPIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CN(N=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



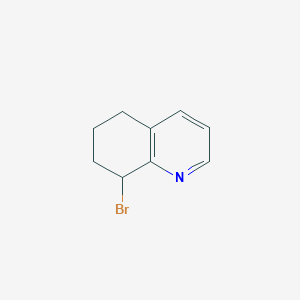
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
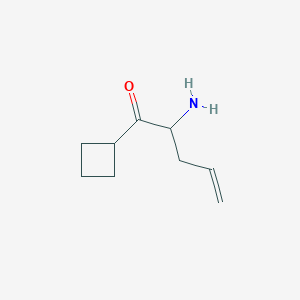
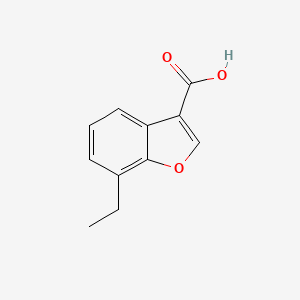
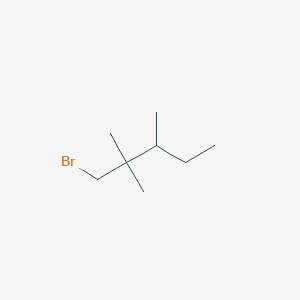
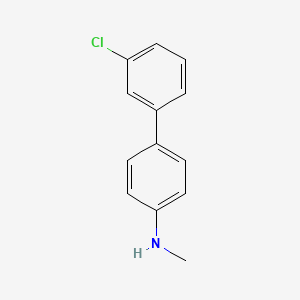
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
